molecular formula C8H5BrFN3O B1411801 4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1632497-62-1

4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B1411801
CAS No.: 1632497-62-1
M. Wt: 258.05 g/mol
InChI Key: ISKRRNZXRUNHQS-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring: The phenyl ring with bromo and fluoro substituents can be synthesized through halogenation reactions.

    Cyclization: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Final Assembly: The final step involves coupling the phenyl ring with the triazole ring under specific reaction conditions, often using catalysts to facilitate the reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, using reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biological studies to investigate the effects of triazole derivatives on various biological pathways.

    Medicine: Triazole derivatives, including this compound, are explored for their potential therapeutic properties, such as antifungal, antibacterial, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other triazole derivatives, such as:

    4-(4-Chloro-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Similar structure but with a chloro substituent instead of bromo.

    4-(4-Bromo-2-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Similar structure but with a chloro substituent instead of fluoro.

    4-(4-Methyl-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Similar structure but with a methyl substituent instead of bromo.

The uniqueness of this compound lies in its specific combination of bromo and fluoro substituents, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN3O/c9-5-1-2-7(6(10)3-5)13-4-11-12-8(13)14/h1-4H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKRRNZXRUNHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N2C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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4-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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